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Experimental Data on FTI-276 Efficacy

The table below consolidates key experimental findings from a pivotal study that validated FTI-276 in a p53-

deleted cancer model [1].

Experimental Genetic Key Experimental Results &
Treatment .
Model Features Readouts Conclusions

| Human lung carcinoma xenograft in nude mice | K-Ras oncogenic mutation; p53 deletion [1] | FTI-276 [1] |
* Tumor volume/growth [1] ¢ Inhibition of Ras processing in vivo [1] | Dose-dependent tumor growth
blockade; effect correlated with inhibition of Ras farnesylation [1]. | | Human lung carcinoma xenograft in
nude mice | No Ras mutations [1] | FTI-276 [1] | « Tumor volume/growth [1] | No significant tumor growth
inhibition; demonstrates selectivity for Ras-dependent tumors [1]. | | NIH 3T3 cells | Transformed with ras
oncogene [1] | FTI-276 [1] | « Oncogenic signaling « Tumor growth in vivo [1] | Inhibited oncogenic
signaling and tumor growth [1]. | | NIH 3T3 cells | Transformed with raf oncogene [1] | FTI-276 [1] | °
Oncogenic signaling * Tumor growth in vivo [1] | Did not inhibit signaling or growth; confirms action is

upstream at Ras [1]. |

Detailed Experimental Protocol
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The core validation study for FTI-276 used the following methodology [1]:

¢ In Vivo Model: Established human lung carcinoma tumors in nude mice. The test group had tumors
with both a K-Ras mutation and a p53 deletion.

e Compound Administration: FTI-276 was administered to the mice. The specific dosage, route, and
schedule for this experiment are detailed in the original 1995 paper.

e Assessment of Efficacy:
o Tumor Growth Measurement: Tumor size or volume was monitored over time to assess the

impact of FTI-276 on growth.
o Correlative Biology: The inhibition of tumor growth was correlated with the inhibition of Ras

processing within the tumors, confirming the compound's mechanism of action in vivo.

Mechanism of Action and Signaling Pathway

FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal end of the K-Ras4B protein [2]. It

acts as a highly potent and selective competitive inhibitor of farnesyltransferase (FTase) [2]. The diagram

below illustrates the Ras signaling pathway and where FTI-276 intervenes.
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This mechanism is critically important in models with p53 deletion. p53 is a key tumor suppressor that can
induce apoptosis (programmed cell death) in response to cellular stress [3] [4]. When p53 is lost, cancer cells
are often more resistant to cell death. However, research on FTIs has shown that they can induce apoptosis
and tumor regression even in the absence of functional p53, as demonstrated in transgenic mouse models

[5]. This p53-independent apoptosis is a key reason for the efficacy of FTI-276 in p53-deleted models.

Key Insights for Researchers

e Selectivity Profile: FTI-276 is noted for its high selectivity, with an IC50 of 0.5 nM for human FTase
and >100-fold selectivity over the related enzyme geranylgeranyltransferase-l (GGTase-l) [2]. This
reduces the potential for off-target effects.

¢ Research Use Considerations: FTI-276 is the parent molecule of the ester prodrug FTI-277. The
prodrug was designed to overcome potential thiol-based toxicity and may be more suitable for certain
cell-based assays [2].

e Broader Implication: The successful use of FTI-276 in a model featuring two of the most common
genetic alterations in human cancer (K-Ras mutation and p53 deletion) suggests that
farnesyltransferase inhibition could be a beneficial strategy for a broad spectrum of human cancers
with aberrant Ras function [1].
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References

1. Ras CAAX peptidomimetic FTI selectively blocks tumor growth in... 276 [pubmed.ncbi.nim.nih.gov]
2. FTI 276 (PD051053, ZIXDDEATQSBHHL-BEFAXECRSA-N) [probes-drugs.org]

3. A Single Mutant, A276S of p53 Turns the Switch to Apoptosis [pmc.ncbi.nlm.nih.gov]

4. Drugs Targeting p53 Mutations with FDA Approval and in ... [pmc.ncbi.nlm.nih.gov]

5. A Farnesyltransferase Inhibitor Induces Tumor Regression ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [FTI-276 validation in p53 deleted cancer models]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548235#fti-276-validation-

in-p53-deleted-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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